molecular formula C8H4ClF3O5S B1458507 4-(Chlorosulfonyl)-3-(trifluoromethoxy)benzoic acid CAS No. 1427081-55-7

4-(Chlorosulfonyl)-3-(trifluoromethoxy)benzoic acid

Cat. No. B1458507
M. Wt: 304.63 g/mol
InChI Key: BCCXYVLPCOAQMW-UHFFFAOYSA-N
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Description

“4-(Chlorosulfonyl)benzoic acid” is a chemical reagent used in catalyzing living radical polymerizations, in the preparation of polymer bound transfer hydrogenation catalyst, and 4-(carboxymethyl-sulfamoyl)-benzoyladenosine . It is also used as a reagent in the sulfonation of γ-cyclodextrin .


Synthesis Analysis

While specific synthesis methods for “4-(Chlorosulfonyl)-3-(trifluoromethoxy)benzoic acid” were not found, sulfonyl chlorides can be synthesized via chlorosulfonation . A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts is simple, environment- and worker-friendly .


Molecular Structure Analysis

The molecular formula for “4-(Chlorosulfonyl)benzoic acid” is C7H5ClO4S . The InChI Key is PTCSSXYPZOFISK-UHFFFAOYSA-N .


Chemical Reactions Analysis

“4-(Chlorosulfonyl)benzoic acid” is used in catalyzing living radical polymerizations, in the preparation of polymer bound transfer hydrogenation catalyst, and 4-(carboxymethyl-sulfamoyl)-benzoyladenosine . It is also used as a reagent in the sulfonation of γ-cyclodextrin .


Physical And Chemical Properties Analysis

“4-(Chlorosulfonyl)benzoic acid” appears as white to beige crystals or powder . It reacts with water .

Scientific Research Applications

Protocol for Synthesizing Trifluoromethoxylated Compounds

A user-friendly protocol has been developed for synthesizing methyl 4-acetamido-3-(trifluoromethoxy)benzoate, starting from methyl 4-(N-hydroxyacetamido)benzoate and Togni reagent II. This process, which utilizes cesium carbonate in chloroform at room temperature, produces an intermediate that is further processed to yield the final product. This method can be generalized for creating a wide range of ortho-trifluoromethoxylated aniline derivatives, offering potential applications in pharmaceuticals, agrochemicals, and functional materials (Pengju Feng & Ming‐Yu Ngai, 2016).

Synthesis of Aminomethyl-1,3,4-Oxadiazolin-Thiones

The compound 4-(chlorosulfonyl) benzoic acid is a key intermediate in the synthesis of a range of aminomethyl-1,3,4-oxadiazolin-5-thiones, exhibiting potential biological activity. The synthetic pathway involves condensation, esterification, and cyclization steps, highlighting its utility in creating compounds with potential for further pharmacological exploration (F. Havaldar & Navin Khatri, 2006).

Chemical Properties and Reactions

Hypervalent Iodine Reagents for Halomethoxylation

4,4'-Bis(dichloroiodo)biphenyl and 3-(dichloroiodo)benzoic acid represent a class of recyclable hypervalent iodine reagents. Their utility in vicinal chloromethoxylation or iodomethoxylation of unsaturated compounds, coupled with the ease of separation and reuse, underscores their significance in synthetic chemistry (M. Yusubov, L. A. Drygunova, & V. Zhdankin, 2004).

Long-Range Electron-Withdrawing Effect of Trifluoromethoxy Group

The trifluoromethoxy group is noted for its superior electron-withdrawing capacity compared to methoxy and trifluoromethyl groups. Its long-range effect, notable even in meta or para positions, influences the basicity of arylmetal compounds, making it a pivotal group in designing compounds for various chemical transformations (E. Castagnetti & M. Schlosser, 2002).

Safety And Hazards

“4-(Chlorosulfonyl)benzoic acid” is moisture sensitive . It should be stored away from water/moisture and oxidizing agents . The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition . It should be stored under inert gas .

properties

IUPAC Name

4-chlorosulfonyl-3-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O5S/c9-18(15,16)6-2-1-4(7(13)14)3-5(6)17-8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCXYVLPCOAQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chlorosulfonyl)-3-(trifluoromethoxy)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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